3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine

Description

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine is a chiral imidazolidine-pyridine hybrid compound characterized by a stereochemically defined (4S,5S)-diphenylimidazolidine core linked to a pyridine ring. Its molecular formula is C22H23N3, with a molecular weight of 329.44 g/mol (calculated from ).

Properties

Molecular Formula |

C20H19N3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

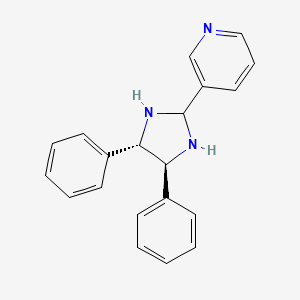

3-[(4S,5S)-4,5-diphenylimidazolidin-2-yl]pyridine |

InChI |

InChI=1S/C20H19N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14,18-20,22-23H/t18-,19-/m0/s1 |

InChI Key |

PIERABFKEOQDML-OALUTQOASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](NC(N2)C3=CN=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NC(N2)C3=CN=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-yl)pyridine

Detailed Synthetic Route (Based on Patent US6066737A)

Step 1: Formation of the Aminal Intermediate

- The aminal is formed by reacting 3-pyridinecarboxaldehyde with a chiral C2-symmetric diamine such as N,N'-dimethyl-1,2-diphenylethylenediamine .

- This step produces a dihydropyridine ring system that serves as a precursor for further functionalization.

Step 2: Stereoselective 1,4-Addition Reaction

- A Grignard reagent (ArMgBr) is added in the presence of a copper(I) catalyst (e.g., CuBr.MeS) to the aminal intermediate.

- This step stereoselectively introduces the diphenyl groups at the 4 and 5 positions of the imidazolidine ring.

- The reaction is typically carried out in diethyl ether or THF at room temperature.

- After completion, the product is purified by flash chromatography using heptane/MTBE (85:15) as the eluent.

- Yield: Approximately 67% of the dihydropyridine product as a pale yellow viscous oil.

Step 3: Oxidation and Workup

- The dihydropyridine intermediate is treated with 1M hydrochloric acid to hydrolyze and isolate the aldehyde intermediate.

- The organic layer is washed, dried, and evaporated to give a pale yellow solid.

- Recrystallization from MTBE-heptane (1:1) at 0°C affords the dihydropyridine aldehyde as a white solid with a 61% yield.

Step 4: Final Purification

- The acidic aqueous layers are neutralized with sodium hydroxide.

- The product is extracted with MTBE, dried over MgSO4, and concentrated to obtain the target compound.

Preparation of Pyridinyl Sulfonamide Derivatives (Supporting Ligand Synthesis)

From recent research (2023, Royal Society of Chemistry), the preparation of neutral pyridinyl sulfonamide derivatives, which are structurally related to the pyridine moiety in the target compound, involves:

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Method A | Sulfonyl chloride + 4-aminopyridine + pyridine + Et3N | Stir at RT 10 min, reflux 2 h | Used for H-2a and H-2e derivatives |

| Method B | 4-aminopyridine + Et3N + sulfonyl chloride in DCM | Add sulfonyl chloride at 0°C, stir overnight at RT | Used for other derivatives |

- The products are isolated by solvent evaporation and washing with cold water and acetone.

- Characterization includes ^1H NMR, ^13C NMR, ^19F NMR (where applicable), and HRMS.

Formation of Chiral Pentanidium Pyridinyl-Sulfonamide Ion Pairs

- The chiral imidazolidinyl pyridine compound can be further functionalized or paired with chiral guanidinium salts to form ion pairs.

- Sodium hydride is used to deprotonate the pyridinyl sulfonamide, followed by reaction with pentanidium chloride in DCM to form ion pairs.

- These ion pairs have applications as enantioselective organocatalysts.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aminal formation | 3-pyridinecarboxaldehyde + chiral diamine | Aminal intermediate | Not specified | Chiral C2-symmetric diamine critical |

| 2 | 1,4-Addition | ArMgBr + CuBr.MeS catalyst, diethyl ether, RT | Dihydropyridine product | 67 | Stereoselective addition |

| 3 | Acid hydrolysis | 1M HCl, RT, extraction | Dihydropyridine aldehyde | 61 | Recrystallization improves purity |

| 4 | Ion pair formation | NaH + pentanidium chloride, DCM | Chiral ion pair catalyst | Not specified | For catalytic applications |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR used to confirm structure and purity.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Chromatography: Flash column chromatography and HPLC for purification and enantiomeric excess determination.

- Optical Rotation: Measured to confirm stereochemistry.

- X-ray Crystallography: Used for definitive stereochemical assignment.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

The compound’s imidazolidine-pyridine scaffold is shared with several derivatives, but substituent variations and stereochemistry lead to distinct physicochemical and biological properties. Key comparisons include:

Functional Group Impact on Bioactivity

- SYP-Z048 : The isoxazolidine ring and 4-chlorophenyl group enhance fungicidal activity by targeting fungal sterol biosynthesis (a hallmark of Demethylation Inhibitor (DMI) fungicides) . In contrast, the dimethylimidazolidine core of the target compound lacks the electron-withdrawing chlorine substituent, which may reduce antifungal potency but improve metabolic stability.

- The target compound’s methyl and phenyl groups prioritize lipophilicity, favoring membrane penetration but possibly limiting solubility.

- Benzyl-substituted analogue (CAS 1000818-96-1) : The benzyl group increases molecular weight (389.49 g/mol vs. 329.44 g/mol) and hydrophobicity, which may hinder bioavailability compared to the target compound .

Stereochemical Influence

The (4S,5S) configuration of the target compound contrasts with SYP-Z048’s (3R,5S)/(3R,5R) isomers. SYP-Z048’s stereoisomers exhibit differential fungicidal efficacy, with the (3R,5S)-isomer showing superior activity . This underscores the necessity of precise stereochemical control in optimizing biological activity. The target compound’s rigid (4S,5S) conformation may enhance enantiomeric purity during synthesis, a critical factor in pharmaceutical development .

Physicochemical Properties

While experimental data (e.g., solubility, logP) for the target compound are absent in the evidence, comparisons can be inferred:

Biological Activity

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine, with the CAS number 133634-31-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C22H23N3

- Molecular Weight : 329.44 g/mol

- Physical State : Solid at room temperature

- Melting Point : 99-102ºC .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazolidine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The pyridine ring contributes to the compound's lipophilicity, enhancing its ability to cross the blood-brain barrier.

Anticancer Activity

Recent studies have investigated the anticancer potential of related compounds and derivatives. For instance:

- Hybrid Compounds : Research on hybrid imidazole/pyridine derivatives has shown promising anticancer activity against various cancer cell lines. These compounds exhibited selective cytotoxicity, particularly against renal and breast cancer cells .

- Mechanism : The anticancer effects are thought to result from the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

- Quinoline Derivatives : Related studies on quinoline derivatives indicate significant antibacterial and antifungal activities. These compounds demonstrated MIC values lower than standard antibiotics, suggesting enhanced efficacy .

Case Studies and Research Findings

Toxicological Profile

The safety profile of 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine indicates it is not classified as a carcinogen or mutagen according to current databases . However, detailed toxicological studies are necessary to fully understand its safety in therapeutic applications.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemistry of 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., NOESY or ROESY) to detect spatial proximity between protons in the imidazolidine ring and adjacent substituents, confirming the (4S,5S) configuration. Compare coupling constants (J-values) for diastereotopic protons to validate stereochemical assignments .

- X-ray Crystallography : Resolve single-crystal structures to unambiguously determine absolute stereochemistry. This is critical for chiral centers in asymmetric catalysis applications .

Q. How can statistical experimental design improve the synthesis yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken or central composite designs) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a 3-factor DoE can identify interactions between reaction time, temperature, and stoichiometry, reducing trial-and-error approaches .

- Response Surface Methodology (RSM) : Use RSM to model non-linear relationships between variables and predict optimal conditions for yield maximization .

Q. What are the critical steps for ensuring reproducibility in synthesizing this chiral imidazolidine derivative?

- Methodological Answer :

- Chiral Auxiliary Control : Use enantiopure starting materials (e.g., (S,S)-diphenylethylenediamine derivatives) to minimize racemization during imidazolidine ring formation .

- Purification Protocols : Employ chiral stationary-phase HPLC or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate stereoisomerically pure products .

Advanced Questions

Q. How can computational methods predict reaction pathways involving this compound in asymmetric catalysis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in catalytic cycles. For example, calculate activation energies for enantioselective steps (e.g., hydride transfer) to rationalize stereochemical outcomes .

- Reaction Path Search Algorithms : Implement methods like the artificial force-induced reaction (AFIR) to explore potential pathways and identify low-energy routes for experimental validation .

Q. What strategies resolve discrepancies in reported catalytic activity data across studies?

- Methodological Answer :

- Comparative Analysis : Systematically compare experimental conditions (e.g., solvent, substrate scope, catalyst loading) to isolate variables causing divergence. Use meta-analysis frameworks to quantify the impact of methodological differences .

- Iterative Feedback Loops : Integrate experimental data with computational models (e.g., microkinetic modeling) to refine hypotheses and reconcile conflicting results. For instance, validate predicted turnover frequencies (TOFs) against experimental measurements .

Q. How can researchers elucidate the compound's role in enantioselective C–C bond-forming reactions?

- Methodological Answer :

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., deuterated substrates) to identify rate-determining steps. For example, compare values to distinguish between bond-breaking or bond-forming transitions .

- In Situ Spectroscopy : Employ techniques like IR or Raman spectroscopy to monitor intermediate species during catalysis. This helps correlate structural changes in the imidazolidine scaffold with catalytic efficiency .

Notes

- Avoided Sources : Commercial data (e.g., supplier details from ) and non-peer-reviewed platforms (e.g., BenchChem in ) were excluded per guidelines.

- Methodological Rigor : Answers emphasize iterative, hypothesis-driven approaches (e.g., computational-experimental feedback loops) to align with advanced research scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.